![molecular formula C10H9BrN2O2 B1365357 Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-29-1](/img/structure/B1365357.png)
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate, also known as 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate ethyl ester, is an organic compound that is used in a variety of scientific research applications. It is a member of the pyrazolo[1,5-a]pyridine family of compounds, and is a white, crystalline solid. It has a molecular formula of C9H9BrN2O2 and a molecular weight of 242.09 g/mol.
Scientific Research Applications
Antitubercular Agent Development
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate: has been explored for its potential in the development of new antitubercular agents. The compound’s structure allows for the synthesis of a combinatorial library of derivatives, which can be tested against Mycobacterium tuberculosis . Some derivatives have shown promising activity, indicating the compound’s utility in medicinal chemistry for tuberculosis treatment .
Medicinal Chemistry: Privileged Structure
The pyrazolo[1,5-a]pyridine scaffold is considered a privileged structure in medicinal chemistry. It provides a versatile platform for the synthesis of new molecular entities (NCEs) with potential biological activities. This compound, with its bromo and ester functional groups, offers opportunities for further functional group modifications and the exploration of structure-activity relationships .
Synthesis of Biologically Active Molecules
Researchers have utilized Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate as a starting material for the synthesis of various biologically active molecules. Its reactivity with different reagents allows for the creation of diverse compounds that can be screened for a wide range of biological activities .
Lead Compound in Drug Discovery
Due to its structural features, this compound serves as a lead compound in drug discovery programs. It can be structurally modified to enhance its pharmacological properties, making it a valuable asset in the search for new therapeutic agents .
Scaffold for Combinatorial Chemistry
The pyrazolo[1,5-a]pyridine core of Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate is an excellent scaffold for combinatorial chemistry. It allows for the generation of a vast array of derivatives with potential for high-throughput screening in drug development .
Molecular Docking Studies
This compound can be used in molecular docking studies to predict the orientation of a molecule to a protein’s active site. Such studies help in understanding the potential interactions and binding affinities of new compounds, guiding the design of more effective drugs .
Chemical Synthesis and Chromatography
In the field of chemical synthesis and chromatography, Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate can be employed as a reference compound or a standard for analytical methods. Its well-defined structure and properties make it suitable for method development and validation .
Material Science Research
Lastly, the compound’s unique structure may find applications in material science research. Its potential for forming stable, complex molecules could be beneficial in the development of new materials with specific properties .
Mechanism of Action
Mode of Action
It is known that the pyrazolo[1,5-a]pyridine scaffold is a key structural motif in many biologically active compounds, suggesting that this compound may interact with biological targets in a similar manner .
Pharmacokinetics
The compound’s molecular weight (2691 g/mol) and its lipophilic nature suggest that it may have good oral bioavailability .
Action Environment
Like many other chemical compounds, factors such as temperature, ph, and the presence of other chemicals could potentially affect its stability and efficacy .
properties
IUPAC Name |
ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNZZVJLCGOAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480502 | |
Record name | Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55899-29-1 | |
Record name | Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55899-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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